molecular formula C22H27N7O B4539875 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4539875
M. Wt: 405.5 g/mol
InChI Key: JGCAFBFPDWBGOB-UHFFFAOYSA-N
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Description

6-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic triazine derivative featuring a 1,3,5-triazine-2,4-diamine core. Key structural elements include:

  • Aryl substituent: A 3-methylphenyl group at the N2 position, contributing hydrophobic interactions and steric effects.

Properties

IUPAC Name

6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O/c1-16-5-3-6-17(13-16)24-22-26-20(25-21(23)27-22)15-28-9-11-29(12-10-28)18-7-4-8-19(14-18)30-2/h3-8,13-14H,9-12,15H2,1-2H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCAFBFPDWBGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method involves the reaction of 3-methoxyphenylpiperazine with a suitable triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the triazine ring can produce dihydrotriazine derivatives .

Mechanism of Action

The mechanism of action of 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to form stable complexes with metal ions, which can modulate its biological activity .

Comparison with Similar Compounds

Key Observations :

  • Piperazine substituents: The 3-methoxyphenyl group in the target compound introduces electron-donating effects and moderate hydrophobicity, contrasting with the electron-withdrawing 3-chlorophenyl in or non-substituted phenyl in .
  • N-aryl groups : The 3-methylphenyl group balances steric bulk and hydrophobicity, whereas bulkier substituents (e.g., 2,4-dimethylphenyl in ) may hinder target binding.

Analogues with Triazine Core Modifications

Compound Name Key Structural Differences vs. Target Compound Biological Activity/Properties Reference
6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine Pyridinyl substituent (no piperazine/methylphenyl) Forms hydrogen-bonded 2D crystal structures
4-(4-Methylpiperidino)-6-(4-fluorophenyl)-1,3,5-triazine-2-amine Fluorophenyl substituent; methylpiperidine (no piperazine) Antileukemic activity (IC50: 2.1–8.3 μM)
Methoprotryne (N-Isopropyl-N’-(3-methoxypropyl)-6-(methylsulfonyl)-1,3,5-triazine-2,4-diamine) Sulfonyl and methoxypropyl groups Herbicidal activity

Key Observations :

  • Triazine substituents : Electron-withdrawing groups (e.g., sulfonyl in ) increase reactivity, while aryl groups (e.g., fluorophenyl in ) enhance π-π stacking.
  • Biological relevance : The target compound’s piperazine and methylphenyl groups may optimize pharmacokinetics compared to simpler triazines (e.g., ).

Biological Activity

The compound 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative with potential therapeutic applications. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C21H25N7O
  • Molecular Weight: 391.5 g/mol
  • IUPAC Name: 2-N-(3-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

The compound features a triazine ring linked to a methoxyphenyl group and a piperazine moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The piperazine moiety is known to bind to dopamine and serotonin receptors , modulating their activity and influencing various signaling pathways. This interaction suggests potential applications in treating neurological disorders and other conditions influenced by these neurotransmitters.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological properties:

  • Antidepressant Activity: Due to its ability to modulate serotonin levels.
  • Antipsychotic Effects: Potential interaction with dopamine receptors may contribute to antipsychotic properties.
  • Anticonvulsant Activity: Similar compounds have shown efficacy in reducing seizure activity.

Research Findings

A variety of studies have investigated the biological activity of similar triazine derivatives. Below are summarized findings relevant to the compound :

StudyFindings
Al-Tamimi et al. (2010)Investigated functionalized triazines for their interactions with neurotransmitter systems; suggested potential for CNS-related applications .
MDPI Review (2022)Highlighted the importance of the methoxy group in enhancing biological activity; compounds with similar structures showed significant anticonvulsant properties .
BenchChem AnalysisDescribed the synthesis and characterization of triazine derivatives; noted their applications in medicinal chemistry .

Case Studies

  • Antidepressant Efficacy : A study examining the effects of similar triazines on animal models demonstrated significant reductions in depressive behaviors when administered at specific dosages.
  • Antipsychotic Properties : Another investigation focused on a related compound's ability to reduce psychotic symptoms in rodent models, indicating the potential for clinical applications in treating schizophrenia.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

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